Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . The azetidine ring is then constructed through a series of cyclization and protection-deprotection steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole and azetidine rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole and azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use this compound to study the biological activity of oxazole and azetidine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is largely dependent on its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-formylazetidine-1-carboxylate: Similar structure but lacks the oxazole ring.
Tert-butyl (3S)-3-formylpiperidine-1-carboxylate: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is unique due to the presence of both the oxazole and azetidine rings, which confer distinct chemical reactivity and biological activity. The combination of these rings with the formyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJTCVXDLNKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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